Vhl-1 -

Vhl-1

Catalog Number: EVT-244217
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Vhl-1, or von Hippel-Lindau tumor suppressor homolog, is a crucial protein involved in the regulation of cellular responses to oxygen levels. It plays a significant role in the ubiquitin-proteasome system, particularly in targeting hypoxia-inducible factors for degradation. This process is vital for maintaining cellular homeostasis and preventing tumorigenesis associated with von Hippel-Lindau disease, a hereditary condition characterized by the development of various tumors due to mutations in the Vhl gene.

Source and Classification

Vhl-1 is primarily studied in model organisms such as Caenorhabditis elegans, where it serves as an ortholog to the mammalian von Hippel-Lindau protein. This classification highlights its evolutionary conservation and functional importance across species. The protein is classified as an E3 ubiquitin ligase, which facilitates the attachment of ubiquitin to target proteins, marking them for proteasomal degradation .

Synthesis Analysis

Methods and Technical Details

The synthesis of Vhl-1 can be approached through various molecular biology techniques. Typically, recombinant DNA technology is employed to express the Vhl-1 protein in bacterial or eukaryotic systems. The general steps include:

  1. Gene Cloning: The Vhl-1 gene is cloned into an expression vector.
  2. Transformation: The vector is introduced into host cells (e.g., Escherichia coli or yeast).
  3. Protein Expression: Induction of protein expression using specific conditions (e.g., temperature, IPTG induction).
  4. Purification: The expressed protein is purified using affinity chromatography techniques.

These methods ensure that the Vhl-1 protein is produced in sufficient quantities for functional studies and applications.

Molecular Structure Analysis

Structure and Data

The molecular structure of Vhl-1 reveals a complex arrangement that allows it to interact specifically with its substrates. X-ray crystallography studies have provided insights into its three-dimensional structure, demonstrating key domains involved in substrate recognition and binding. The structure typically includes:

  • A core domain responsible for E3 ligase activity.
  • Specific binding sites for hypoxia-inducible factors.
  • Regions that facilitate interaction with other components of the ubiquitin-proteasome system.

Data from structural analyses indicate that mutations within these domains can significantly impair the function of Vhl-1, contributing to tumorigenesis .

Chemical Reactions Analysis

Reactions and Technical Details

Vhl-1 mediates several critical biochemical reactions, primarily involving the ubiquitination of hypoxia-inducible factors. The process can be summarized as follows:

  1. Substrate Recognition: Vhl-1 binds to hydroxylated forms of hypoxia-inducible factors under normoxic conditions.
  2. Ubiquitination: The E3 ligase activity of Vhl-1 facilitates the transfer of ubiquitin molecules from E2 conjugating enzymes to the substrate.
  3. Proteasomal Degradation: The polyubiquitinated substrate is recognized by the 26S proteasome, leading to its degradation.

This mechanism underscores the importance of Vhl-1 in regulating cellular responses to oxygen levels and preventing uncontrolled cell growth associated with cancer .

Mechanism of Action

Process and Data

The mechanism of action of Vhl-1 involves its role as a master regulator of hypoxia-inducible factors. Under normal oxygen conditions, Vhl-1 targets these factors for degradation, thereby preventing their accumulation and subsequent activation of genes involved in angiogenesis and cell proliferation. Key points include:

  • Oxygen Sensing: Vhl-1 functions as a sensor for oxygen levels within cells.
  • Regulation of Gene Expression: By controlling hypoxia-inducible factor levels, Vhl-1 indirectly regulates numerous genes involved in metabolism, proliferation, and survival under low oxygen conditions.

Mutations in the Vhl gene disrupt this regulatory pathway, leading to increased levels of hypoxia-inducible factors and contributing to tumor development .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Vhl-1 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 30 kDa.
  • Isoelectric Point: The pI can vary based on post-translational modifications but typically falls within a range suitable for physiological conditions.
  • Stability: Stability can be affected by environmental factors such as pH and temperature; optimal conditions are necessary for maintaining functional integrity.

Studies on its solubility indicate that it is generally soluble in aqueous buffers at physiological pH, facilitating its interactions with other cellular components .

Applications

Scientific Uses

Vhl-1 has significant applications in various fields:

  1. Cancer Research: Understanding its role in tumor suppression aids in developing targeted therapies for cancers associated with von Hippel-Lindau syndrome.
  2. Gene Therapy: Potential strategies involve correcting mutations in the Vhl gene to restore normal function.
  3. Biomarker Development: As a regulator of hypoxia-inducible factors, Vhl-1 could serve as a biomarker for hypoxic tumors or conditions related to oxygen deprivation.

Research continues to explore innovative therapeutic approaches leveraging the unique properties of Vhl-1 in oncology and regenerative medicine .

Mechanistic Foundations of VHL-1 in Ubiquitin-Proteasome System Regulation

Structural Dynamics of VHL-1 within the CRL2VHL E3 Ligase Complex

VHL-1 (also termed VH032) is a peptidomimetic inhibitor that binds the substrate-recognition subunit (VHL) of the Cullin RING E3 ligase CRL2VHL. The crystal structure of the pentameric CRL2VHL complex (Cul2-Rbx1-EloB-EloC-VHL) reveals how VHL-1 competes with endogenous substrates at the VHL:EloC interface. Key features include:

  • Cul2 Conformational States: Full-length Cul2 exhibits a "closed" conformation when bound to the VHL-EloB-EloC (VBC) subcomplex, positioning Rbx1 optimally for E2~ubiquitin recruitment [1] [3]. The N-terminal extension of Cul2 (residue Leu3) inserts into a hydrophobic pocket of EloC, with the L3G mutation ablating this interaction [5].
  • VHL-1 Binding Epitope: VHL-1 occupies the hydrophobic groove of VHL's β-domain, mimicking the hydroxyproline residue of HIF-1α. This displaces HIF-α by competing with residues Tyr98, His115, and Ser111 of VHL [3] [9].
  • Electron Microscopy Data: Cryo-EM structures show Cul2-Rbx1 adopts a rigid arch-like conformation upon VBC binding, contrasting with the flexible "open" state in unbound forms [1].

Table 1: Key Structural Interfaces in CRL2VHL Complex

ComponentBinding PartnerCritical Residues/FeaturesFunctional Impact
VHL-1VHL β-domainMimics Hyp564 of HIF-1αBlocks HIF-α recruitment
Cul2 N-terminusEloCLeu3 insertion, hydrophobic interactionsStabilizes closed conformation of Cul2
EloCCul2/VHLLoop 48-57 stabilization by Cul2 bindingEnables Rbx1 positioning for E2 recruitment

Allosteric Modulation of VHL-1:HIF-α Interaction by Small-Molecule Inhibitors

VHL-1 disrupts the VHL:HIF-α interaction through competitive and allosteric mechanisms:

  • Direct Competition: VHL-1 binds VHL with KD = 185 nM, occupying the same site as the HIF-1α CODD peptide (residues 556-575). Thermodynamic profiling identifies hotspots at the VHL:Hyp564 interface, with ΔG = -9.2 kcal/mol for high-affinity binding [3] [9].
  • Conformational Propagation: Molecular dynamics simulations reveal that VHL-1 binding induces a 2.3-Å shift in VHL’s α-domain helices. This repositions the EloC-binding interface, reducing Cul2 affinity by 15-fold [1] [9].
  • Selectivity for HIF Isoforms: Despite high structural homology, VHL-1 shows preferential disruption of VHL:HIF-2α (IC50 = 0.4 µM) over HIF-1α (IC50 = 1.1 µM) due to differential contacts with His115 in VHL [3] [6].

Table 2: Inhibitor-Induced Conformational Changes in VHL

CompoundBinding SiteStructural PerturbationsFunctional Consequence
VHL-1VHL β-domain2.3-Å α-domain helix displacementReduced Cul2 binding affinity
BelzutifanHIF-2α PAS-B cavityM252 side chain rotation, ARNT dissociationAllosteric inhibition of heterodimerization
IOX2PHD catalytic siteFe2+ chelation, impaired HIF-α hydroxylationIndirect HIF-α stabilization

Kinetic Profiling of Ternary Complex Formation in VHL-1-Recruiting PROTACs

PROTACs incorporating VHL-1 as the E3 ligase ligand exhibit distinct kinetic behaviors:

  • Cooperativity and Degradation Efficiency: PROTACs like MZ1 (VHL-1 linked to a BRD4 ligand) form ternary complexes with BRD4 and CRL2VHL with positive cooperativity (α = 3.8). This enhances ubiquitination rates by 12-fold compared to binary VHL-1:E3 binding [8] [3].
  • Cellular Context Dependence: Degradation efficiency correlates with VHL expression levels (R2 = 0.87). In a 56-cell-line panel, MZ1-induced BRD4 degradation was robust in 89% of lines, while CRBN-based dBET1 failed in 40% due to frequent CRBN mutations [8].
  • Linker Optimization: Ethylene glycol-based linkers ≥8 atoms enable productive ubiquitin transfer to substrate lysines. Shorter linkers reduce degradation efficiency by 70% due to suboptimal E3:substrate distance [3] [10].

Table 3: Kinetic Parameters of VHL-1-Based PROTACs

PROTACTargetKD (Ternary)Cooperativity (α)Ubiquitination Rate (min-1)Cell Line Efficacy
MZ1BRD438 nM3.80.4589% (56-cell panel)
Compound ABTK112 nM2.10.2178% (Hematologic)

Properties

Product Name

Vhl-1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.